2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

Catalog No.
S544688
CAS No.
462100-06-7
M.F
C13H25NO7
M. Wt
307.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadec...

CAS Number

462100-06-7

Product Name

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C13H25NO7

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG3-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O

Description

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is 307.1631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is a complex organic compound characterized by its unique structure that includes multiple oxygen atoms and a nitrogen atom within its framework. Its molecular formula is C13H25NO7, and it has a molecular weight of approximately 307.34 g/mol. The compound features a tetraoxa structure, indicating the presence of four oxygen atoms, and an aza component, which signifies the inclusion of a nitrogen atom in the carbon chain. This compound is often utilized in various chemical syntheses due to its versatile reactivity and structural properties .

The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can be attributed to the functional groups present in its structure. It can participate in several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The presence of the amine functional group allows for the formation of amides when reacted with carboxylic acids.
  • Reduction: The keto group can be reduced to an alcohol under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atom can engage in nucleophilic substitution reactions due to its basicity.

These reactions highlight the compound's potential utility in synthetic organic chemistry and medicinal chemistry .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can involve several steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as aldehydes or ketones.
  • Formation of Tetraoxa Structure: This may involve reactions such as oxidation or cyclization to incorporate multiple oxygen atoms into the carbon chain.
  • Incorporation of Nitrogen: The nitrogen atom can be introduced via amination reactions using amines or azides.
  • Final Functionalization: The carboxylic acid group can be formed through hydrolysis or oxidation reactions.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid has several potential applications:

  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its unique structure and potential biological activity, it may be explored for drug development.
  • Materials Science: Its properties could be beneficial in developing new materials with specific functionalities .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound interacts with various biological targets.
  • Mechanism of Action: Understanding how it exerts its effects at the molecular level.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity.

Such studies are essential for assessing the viability of this compound in therapeutic applications .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-1-hydroxypropylidene bisphosphonateContains amino and phosphonate groupsKnown for bone density enhancement
4-Oxo-tetrahydroquinolineFeatures a quinoline structureExhibits diverse biological activities
5-AzaindoleIncorporates an indole ring with nitrogenDemonstrates significant pharmacological properties

The uniqueness of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid lies in its specific arrangement of multiple oxygen and nitrogen atoms along a long carbon chain which may confer distinct chemical reactivity and biological interactions compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

307.16310214 g/mol

Monoisotopic Mass

307.16310214 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

Explore Compound Types